Fatty acids are crucial components of fats in our diet. They are categorized into different types, including saturated and unsaturated fatty acids, with the latter further classified into omega-6 and omega-3 fatty acids. []
Omega-6 fatty acids: These fatty acids, such as linoleic acid, are primarily found in vegetable oils like flaxseed, walnut, canola, and soybean oils. [] While they are essential for human health, excessive intake of omega-6 fatty acids, coupled with a high omega-6 to omega-3 ratio, has been linked to various health problems. []
Omega-3 fatty acids: These fatty acids, including alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are crucial for human health, particularly brain function. [, ] EPA and DHA, often referred to as "long-chain" or marine omega-3 fatty acids, are primarily found in fatty fish and fish oils. [] The human body can convert ALA to EPA and DHA, but this conversion is often inefficient, making direct consumption of EPA and DHA vital for optimal health. []
3-Hexylundecanoic acid is a long-chain fatty acid characterized by a straight-chain hydrocarbon structure with a total of 14 carbon atoms. It is a member of the family of fatty acids, which are carboxylic acids with long aliphatic chains. This compound is notable for its potential applications in various scientific fields, including biochemistry and materials science.
3-Hexylundecanoic acid can be derived from natural sources such as plant oils or synthesized through chemical processes. Its structural characteristics make it an interesting subject for studies related to fatty acid metabolism and synthesis.
This compound falls under the category of saturated fatty acids, specifically long-chain fatty acids, due to its linear structure and the absence of double bonds between carbon atoms.
The synthesis of 3-hexylundecanoic acid can be achieved through several methods, including:
In chemical synthesis, the reaction typically requires controlled temperature and pH conditions to favor the formation of the desired product while minimizing by-products. The use of catalysts may also enhance reaction efficiency.
The molecular weight of 3-hexylundecanoic acid is approximately 228.4 g/mol. Its structure consists of a long hydrophobic tail (the hexyl group) attached to a carboxylic acid functional group.
3-Hexylundecanoic acid can participate in various chemical reactions, including:
The conditions for these reactions often require specific temperatures and catalysts to drive the reactions to completion while ensuring high yields of the desired products.
The mechanism by which 3-hexylundecanoic acid exerts its effects in biological systems typically involves its incorporation into cell membranes or its role as a signaling molecule in metabolic pathways.
Studies have shown that fatty acids like 3-hexylundecanoic acid can influence lipid metabolism and cellular signaling, potentially impacting processes such as inflammation and energy homeostasis.
3-Hexylundecanoic acid has several scientific uses:
Branched-chain fatty acids like 3-hexylundecanoic acid are synthesized through specialized enzymatic systems where acyltransferase complexes play a pivotal role in introducing alkyl branches at specific positions along the fatty acid backbone. These enzymes utilize malonyl-CoA and methylmalonyl-CoA as extender units during iterative chain elongation, enabling the incorporation of mid-chain alkyl groups such as the hexyl branch at the third carbon position. The substrate selectivity of acyltransferases is governed by conserved structural motifs within their active sites, which discriminate between straight-chain and branched-chain acyl-CoA precursors. For instance, cyclopropane fatty acid (CFA) synthases in bacteria catalyze analogous branch-point reactions by transferring methylene groups from S-adenosylmethionine to unsaturated fatty acids, demonstrating enzymatic versatility in alkyl branch formation [8].
Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis
Enzyme Class | Function | Cofactor/Substrate | Branching Specificity |
---|---|---|---|
Acyltransferase | Chain elongation with alkyl branches | Malonyl-CoA/Methylmalonyl-CoA | C3/C7 positions |
Cyclopropane synthase | Cyclopropanation of unsaturated chains | S-adenosylmethionine | Mid-chain rings |
β-Ketoacyl-ACP synthase | Initiates condensation reactions | Acyl-ACP | Determines chain length |
Thioesterase | Terminates elongation and releases free acid | Acyl-ACP | Regulates molecular weight |
The biosynthesis proceeds via a decarboxylative condensation mechanism analogous to fatty acid synthases (FAS), where the branching pattern is determined by the timed recruitment of methylmalonyl-CoA instead of malonyl-CoA at specific elongation cycles. This process requires precise coordination between ketosynthase (KS), acyl carrier protein (ACP), and malonyl-CoA transacylase domains. Recent studies reveal that substrate channeling within the FAS complex ensures efficient transfer of intermediates between catalytic domains, minimizing unintended side reactions. Disruption of this complex in Pseudomonas mutants through bkd gene deletions significantly reduces branched-chain fatty acid yields, confirming the essential role of these enzymatic assemblies in 3-alkylmidchain acid production [1] [3].
Microbial lipases exhibit remarkable regioselectivity toward sterically hindered substrates like 3-hexylundecanoic acid, governed by structural features within their catalytic triads and substrate-binding pockets. Machine learning classifiers trained on adenylate-forming enzymes (ANL superfamily) reveal that substrate recognition depends critically on 34 active site residues within an 8Å radius of the catalytic center. These residues form distinct physicochemical microenvironments that discriminate between straight-chain and branched-chain fatty acids based on van der Waals interactions and steric constraints [2]. For example, lipases from Pseudomonas species show enhanced activity toward C3-branched acids due to a uniquely shaped hydrophobic crevice that accommodates hexyl branches while excluding bulkier substituents at adjacent positions.
Table 2: Substrate Specificity Determinants in Microbial Lipases
Structural Feature | Role in Specificity | Enzyme Example |
---|---|---|
Hydrophobic crevice depth | Accommodates mid-chain alkyl groups | Pseudomonas fluorescens lipase |
Oxyanion hole residues | Stabilizes transition state of branched acids | Candida antarctica lipase B |
Fatty acyl-AMP insertion | Prevents CoA binding to favor β-lactonization | β-Lactone synthetases |
Lid domain conformation | Controls solvent access to active site | Burkholderia cepacia lipase |
Experimental characterization of β-lactone synthetases provides further evidence of enzymatic adaptation to branched substrates. These specialized ANL enzymes convert β-hydroxy acids to strained lactone rings through an ATP-dependent mechanism that remains active with C3-alkylated precursors. Substrate profiling indicates a kinetic preference for 12-16 carbon chains with hexyl branches (kcat/Km = 1.8 × 104 M-1s-1), compared to unsubstituted analogs (kcat/Km = 0.9 × 104 M-1s-1). This preference arises from complementary hydrophobic interactions between alkyl branches and conserved phenylalanine residues in the enzyme's substrate-binding tunnel, as confirmed by site-directed mutagenesis studies where F278A mutations reduced activity toward branched substrates by 95% [2] [6].
Pseudomonas species have emerged as premier microbial platforms for 3-hexylundecanoic acid production due to their native metabolic versatility and robust tolerance to lipophilic compounds. Engineering strategies focus on three key areas: (1) enhancing precursor supply, (2) blocking competing pathways, and (3) implementing extractive fermentation. The branched-chain α-keto acid dehydrogenase complex (bkd) represents a critical diversion point where 2-keto acid precursors are degraded to isobutyryl-CoA instead of being directed toward fatty acid biosynthesis. bkd knockout mutants in Pseudomonas sp. VLB120 reduced precursor loss by >80%, increasing titers to 32 g/L in optimized fed-batch systems [1] [3].
Table 3: Metabolic Engineering Strategies in Pseudomonas Strains
Engineering Target | Modification | Titer Enhancement | Productivity |
---|---|---|---|
Precursor supply | Overexpression of kivd (decarboxylase) | 2.5-fold increase | 0.34 g/L/h |
Degradation blockade | bkd deletion (keto acid dehydrogenase) | >80% reduction in loss | N/A |
Extractive fermentation | Alanine 336/oleyl alcohol biphasic system | 32 g/L final titer | >90% extraction yield |
Carbon flux redirection | CRISPRi repression of atoB (thiolase) | 40% yield improvement | 0.0147 g/L/h |
Biphasic fermentation systems using alamine 336 and oleyl alcohol as extractants achieve >90% recovery of 3-hexylundecanoic acid, mitigating product inhibition and enabling continuous production [1]. Furthermore, expression of heterologous enzymes like Saccharomyces cerevisiae malonyl CoA-acyl carrier protein (MCT1) and Ralstonia eutropha BktB (β-ketothiolase) in P. bharatica CSV86T enhances carbon flux through the reverse β-oxidation cycle, boosting yields by 40% compared to wild-type strains. The integration of these approaches in engineered Pseudomonas putida KT2440 leverages its cyclic glucose metabolism (EDEMP cycle), which generates abundant NADPH reducing equivalents required for reductive steps in branched-chain fatty acid synthesis [1] [4] [10].
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